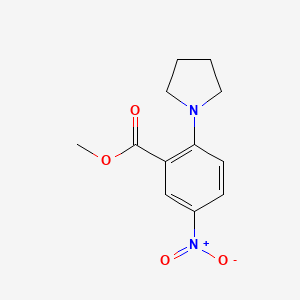

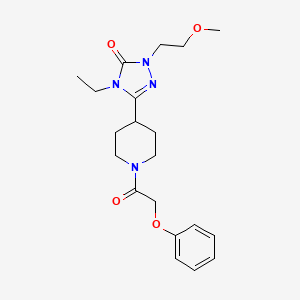

Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

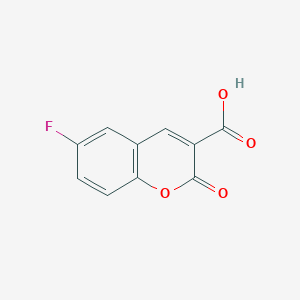

“Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate” is a compound used for scientific research . It is also known by registry numbers ZINC000000150207, ZINC000052507576 .

Molecular Structure Analysis

The IUPAC name for this compound is “methyl 5-nitro-2-(1-pyrrolidinyl)benzoate”. The InChI code is "1S/C12H14N2O4/c1-18-12(15)10-8-9(14(16)17)4-5-11(10)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3" .Physical And Chemical Properties Analysis

“this compound” is a solid at ambient temperature . Its molecular weight is 250.25 .Applications De Recherche Scientifique

Synthesis and Chemical Studies

Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate and its derivatives are primarily used in the synthesis of complex organic compounds. For example, it has been involved in studies for the synthesis of dihydropyridine derivatives, demonstrating the utility of these compounds in probing L-type Ca2+ channel structure and function due to their agonistic and antagonistic properties on calcium channels (Visentin et al., 1999). Moreover, the compound has shown promise in the synthesis of pyrroles, important intermediates in the production of porphyrins and related compounds, through base-catalyzed condensation reactions (Lash et al., 1994).

Catalysis and Organic Reactions

In catalysis, this compound derivatives have been utilized as substrates or intermediates in various organic reactions. For example, they have been employed in asymmetric organocatalyst-mediated conjugate addition reactions, which are essential for the synthesis of enantioselective compounds (Mitchell et al., 2006). Similarly, the derivatives of this compound have been used in microwave-assisted domino synthesis of polysubstituted 4H-pyran derivatives, showcasing their potential in creating compounds with possible anticancer activity (Hadiyal et al., 2020).

Materials Science

In the realm of materials science, derivatives of this compound have been explored for their electrochromic properties. A study by Almeida et al. (2017) discussed the synthesis and spectroelectrochemical characterization of a magenta polypyrrole derivatized with Methyl Red azo dye, highlighting the potential application of these materials in pH sensors (Almeida et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 5-nitro-2-pyrrolidin-1-ylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c1-18-12(15)10-8-9(14(16)17)4-5-11(10)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXIKDOJJNDAEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]furan-2-carbohydrazide](/img/structure/B2846749.png)

![3-(2-chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2846752.png)

![2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2846755.png)

![7-(4-(3-chlorophenyl)piperazin-1-yl)-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2846758.png)

![3-[2-Amino-1-(phenylsulphonyl)ethyl]pyridine](/img/structure/B2846770.png)